Ethynylestradiol-3-o-glucuronide

Description

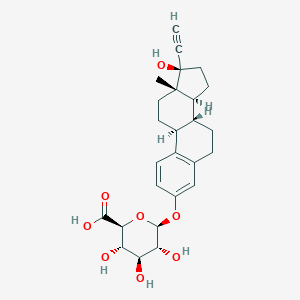

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-3-26(32)11-9-18-17-6-4-13-12-14(5-7-15(13)16(17)8-10-25(18,26)2)33-24-21(29)19(27)20(28)22(34-24)23(30)31/h1,5,7,12,16-22,24,27-29,32H,4,6,8-11H2,2H3,(H,30,31)/t16-,17-,18+,19+,20+,21-,22+,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBBEZHAELJFKW-IWTIIAAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60134-76-1 | |

| Record name | Ethynylestradiol-3-o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060134761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYNYLESTRADIOL-3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9MHL6CNMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of Ethinylestradiol-3-O-Glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The "Why" Behind the Synthesis

Ethinylestradiol (EE), a cornerstone of modern oral contraceptives, undergoes extensive phase II metabolism in the body, with its primary clearance route being glucuronidation.[1] The resulting conjugate, 17α-ethinylestradiol-3-O-glucuronide (EEG), is not merely a metabolic byproduct; it is a critical molecule for study in its own right. Understanding its pharmacokinetics, potential for drug-drug interactions (DDIs), and transport mechanisms is paramount for comprehensive drug development and safety assessment.[2][3] For instance, the transport of EEG by multidrug resistance-associated proteins (MRPs) can be a significant factor in its disposition and a potential site of DDIs.[2][3]

Access to a highly pure, well-characterized standard of EEG is therefore not a luxury but a fundamental necessity for accurate bioanalytical method development, metabolic profiling, and toxicological studies. This guide provides a detailed technical overview of the prevalent methodologies for synthesizing and purifying this key metabolite, grounded in established chemical principles and field-proven biochemical techniques. We will explore the strategic choice between chemical and enzymatic pathways, delve into the mechanistic nuances of each, and outline robust protocols for purification and characterization.

Part 1: Strategic Synthesis—Choosing the Right Path

The synthesis of a steroid glucuronide like EEG presents a choice between two fundamentally different approaches: classical organic chemistry and enzyme-catalyzed biocatalysis. The decision is governed by project requirements, including scale, required purity, and available resources.

-

Chemical Synthesis: This route, most notably the Koenigs-Knorr reaction, offers scalability and is independent of biological reagents.[4] It is often the workhorse for producing gram-scale quantities of reference standards.[5] However, it can suffer from challenges in achieving perfect stereoselectivity and may require extensive protecting group chemistry and rigorous purification to remove isomers and reaction byproducts.[6]

-

Enzymatic Synthesis: This approach leverages the remarkable specificity of UDP-glucuronosyltransferase (UGT) enzymes. For ethinylestradiol, human UGTs exhibit high regioselectivity, predominantly forming the desired 3-O-glucuronide over the 17-O-glucuronide.[7] This method yields a product with excellent stereochemical purity, simplifying downstream purification. While historically challenging to scale, the increasing availability of recombinant enzymes and microbial biotransformation systems is making this a more viable option for larger quantities.[5][8]

Caption: Overall workflow for EEG synthesis and purification.

Part 2: Chemical Synthesis via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and robust method for forming glycosidic bonds, making it highly suitable for producing steroid O-glucuronides.[9] The core principle involves the reaction of a glycosyl halide donor with an alcohol acceptor (the phenolic 3-hydroxyl group of ethinylestradiol) in the presence of a promoter, typically a heavy metal salt.[4]

Causality Behind the Method

The reaction's success hinges on several key factors. First, the glucuronic acid must be appropriately protected—typically with acetyl esters on the hydroxyl groups and a methyl ester on the carboxylic acid—to prevent self-reaction and direct the reaction to the anomeric carbon. The anomeric carbon is functionalized with a good leaving group, usually a bromide. Second, a promoter like cadmium or silver carbonate is used to activate the glycosyl bromide by coordinating with the bromine, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.[9] The presence of a participating protecting group (like an acetate) at the C2 position of the glucuronic acid donor is critical; it provides anchimeric assistance, blocking one face of the molecule and ensuring the incoming alcohol attacks from the opposite side to form the desired β-glycosidic bond stereoselectively.[9]

Caption: Key stages of the Koenigs-Knorr reaction for EEG synthesis.

Experimental Protocol: Chemical Synthesis

This protocol is a representative methodology adapted from established procedures for steroid glucuronidation.[10]

1. Glycosylation Reaction: a. To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add ethinylestradiol (1.0 eq) and cadmium carbonate (2.0 eq).[10] b. Add anhydrous toluene and stir to create a suspension. c. In a separate flask, dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2-1.5 eq) in anhydrous toluene. d. Add the glycosyl bromide solution dropwise to the ethinylestradiol suspension at room temperature over 30 minutes. e. Heat the reaction mixture to 60-70°C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

2. Work-up and Isolation of Protected Intermediate: a. Upon completion, cool the reaction mixture to room temperature. b. Filter the suspension through a pad of Celite to remove the cadmium salts. Wash the filter cake with toluene or ethyl acetate. c. Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude residue. d. Purify the residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the protected intermediate, ethinylestradiol-3-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

3. Deprotection: a. Dissolve the purified, protected intermediate in a mixture of methanol and tetrahydrofuran (THF). b. Cool the solution to 0°C in an ice bath. c. Add a 1 M aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) dropwise until all ester groups are saponified (typically requires 4-5 eq of base). d. Stir the reaction at 0°C for 2-4 hours, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS. e. Once deprotection is complete, carefully neutralize the mixture to pH ~7 using a dilute acid (e.g., 1 M HCl or acetic acid). f. Remove the organic solvents under reduced pressure. The remaining aqueous solution contains the crude ethinylestradiol-3-o-glucuronide.

Part 3: Enzymatic Synthesis using UGTs

Enzymatic synthesis provides an elegant and highly specific route to EEG, closely mimicking the in vivo metabolic pathway.[7] The reaction involves the transfer of glucuronic acid from the activated sugar nucleotide, uridine 5'-diphosphoglucuronic acid (UDPGA), to the 3-hydroxyl group of ethinylestradiol, catalyzed by a UGT enzyme.

Causality Behind the Method

The power of this method lies in the enzyme's active site, which is structured to bind both ethinylestradiol and UDPGA in a precise orientation. This spatial arrangement ensures that the glucuronic acid is transferred specifically to the phenolic 3-hydroxyl group, which is more accessible and acidic than the tertiary 17-hydroxyl group. Human liver UGTs, particularly bilirubin UGT (UGT1A1), have been shown to be highly efficient and selective for this transformation, yielding almost exclusively the 3-O-glucuronide.[7] The reaction is run under mild, physiological conditions (aqueous buffer, neutral pH, 37°C), which preserves the integrity of the steroid and avoids the formation of harsh byproducts.

Caption: Workflow for the enzymatic synthesis of EEG.

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol is designed for a typical lab-scale reaction using commercially available recombinant enzymes.

1. Reaction Setup: a. Prepare a stock solution of ethinylestradiol (e.g., 10 mM in DMSO or methanol). b. Prepare a stock solution of UDPGA (e.g., 50 mM in reaction buffer). c. In a microcentrifuge tube, prepare the final reaction mixture. A typical 1 mL reaction might contain:

- 50 mM Tris-HCl buffer, pH 7.4

- 10 mM MgCl₂

- 100 µM Ethinylestradiol (added from stock, final solvent concentration <1%)

- 2-5 mM UDPGA

- 0.1-0.5 mg/mL recombinant UGT1A1 (or other suitable UGT) d. Include a negative control reaction lacking the UGT enzyme to check for non-enzymatic degradation.

2. Incubation: a. Gently mix the reaction components. b. Incubate the mixture in a shaking water bath at 37°C for 2 to 12 hours. The optimal time should be determined by preliminary time-course experiments, monitoring product formation by LC-MS.

3. Reaction Termination and Sample Preparation: a. Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (if quantitative analysis is desired). b. Vortex the mixture thoroughly to precipitate the enzyme. c. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Carefully transfer the supernatant, which contains the crude EEG, to a new tube for purification.

Part 4: Purification by Preparative HPLC

Regardless of the synthesis route, the crude product must be purified to isolate EEG from unreacted starting materials, reagents, and potential byproducts (e.g., ethinylestradiol-17-O-glucuronide). Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this task.[11][12]

Protocol: Preparative RP-HPLC

1. System Preparation: a. Equip an HPLC system with a preparative-scale C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size). b. Prepare mobile phases. A common system is:

- Mobile Phase A: Water with 0.1% formic acid or acetic acid (to ensure the carboxylic acid of the glucuronide is protonated).

- Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid. c. Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

2. Sample Loading and Elution: a. Dissolve the crude EEG product from either synthesis in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter to remove particulates. b. Inject the sample onto the column. c. Run a linear gradient to elute the compounds. The product, being more polar than the parent ethinylestradiol, will elute earlier.

Table 1: Example Preparative HPLC Parameters

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18, 250 x 21.2 mm, 5 µm | Standard reverse-phase chemistry for separation of hydrophobic molecules; large diameter for higher loading capacity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of the glucuronide's carboxyl group, leading to better peak shape and retention. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting retained compounds. |

| Flow Rate | 15-20 mL/min | Appropriate for the column diameter. |

| Gradient | 5% to 60% B over 30 min | A broad gradient ensures separation of the polar product from the non-polar starting material and other impurities. |

| Detection | UV at 280 nm | Ethinylestradiol's phenolic ring provides strong UV absorbance for peak detection.[13] |

3. Fraction Collection and Product Recovery: a. Monitor the column eluent with the UV detector and collect fractions corresponding to the main product peak. b. Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator. c. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy, white solid.[]

Part 5: Analytical Characterization and Quality Control

Final validation of the synthesized product is critical. A combination of mass spectrometry and NMR spectroscopy confirms the identity, while analytical HPLC assesses purity.

Table 2: Key Analytical Data for Ethinylestradiol-3-O-Glucuronide

| Analysis Method | Expected Result | Purpose |

|---|---|---|

| LC-MS (ESI-) | [M-H]⁻ ion at m/z 471.2 | Confirms the molecular weight (C₂₆H₃₂O₈, MW = 472.53 g/mol ).[] |

| Tandem MS (MS/MS) | Fragmentation yielding m/z 295.2 (aglycone) and 175.0 (glucuronic acid moiety) | Provides structural confirmation of the conjugate. |

| ¹H NMR | Characteristic signals for the steroid backbone and the glucuronic acid moiety, including the anomeric proton (H-1'') as a doublet around 4.5-5.0 ppm with a J-coupling constant of ~7-8 Hz, confirming the β-anomer. | Unambiguously confirms the chemical structure, including the point of attachment and stereochemistry.[15] |

| Analytical HPLC | Single major peak with >95% purity | Quantifies the purity of the final compound.[16] |

Conclusion

The successful synthesis and purification of ethinylestradiol-3-O-glucuronide is an enabling step for advanced pharmacological and metabolic research. The choice between a robust chemical method like the Koenigs-Knorr reaction and a highly specific enzymatic approach depends on the desired scale and available resources. Both pathways, when coupled with rigorous purification via preparative HPLC and thorough analytical characterization, can yield a high-purity reference standard. This standard is indispensable for validating the bioanalytical assays that underpin pharmacokinetic, DDI, and safety studies, ultimately contributing to the development of safer and more effective medicines.

References

-

McLeod, M. D., et al. (2019). Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism. Steroids, 142, 48-61. [Link]

-

Ebner, T., et al. (1993). Human Bilirubin UDP-glucuronosyltransferase Catalyzes the Glucuronidation of Ethinylestradiol. Journal of Biological Chemistry, 268(21), 15597-15601. [Link]

-

Pellicciari, R., et al. (2002). Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. [Link]

-

Zamek-Gliszczynski, M. J., et al. (2011). Efflux transport is an important determinant of ethinylestradiol glucuronide and ethinylestradiol sulfate pharmacokinetics. Drug Metabolism and Disposition, 39(1), 130-137. [Link]

-

Verheul, H. A., et al. (1999). Metabolism of estradiol, ethynylestradiol, and moxestrol in rat uterus, vagina, and aorta: influence of sex steroid treatment. Endocrinology, 140(12), 5726-5734. [Link]

-

Slikker, W., et al. (1982). The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon. The Journal of pharmacology and experimental therapeutics, 221(1), 170-175. [Link]

-

Casati, S., et al. (2009). Synthesis and complete 1H and 13C NMR spectral assignment of 17α- and 17β-boldenone 17-glucuronides. Steroids, 74(2), 250-255. [Link]

-

Mattox, V. R., Goodrich, J. E., & Nelson, A. N. (1983). Chemical synthesis of glucuronidated metabolites of cortisol. The Journal of steroid biochemistry, 18(2), 153-159. [Link]

-

van Aubel, R. A., et al. (2000). Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3. Molecular pharmacology, 58(6), 1444-1451. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. The Journal of Organic Chemistry, 36(7), 863-870. [Link]

-

Hypha Discovery. (n.d.). Glucuronide synthesis. Hypha Discovery Website. [Link]

-

Wikipedia. (2023). Koenigs–Knorr reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst. Journal of Organic Chemistry, 36(7), 863-870. [Link]

-

Conrow, R. B., & Bernstein, S. (1971). Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective cata. The Journal of Organic Chemistry, 36(7), 863-870. [Link]

-

Izzo, I. (2012). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 17(11), 13159-13196. [Link]

-

Zhang, D., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284. [Link]

-

Biber, F. Z., & Unak, P. (2006). Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential. Applied radiation and isotopes, 64(7), 791-797. [Link]

-

Drugs.com. (2023). Levonorgestrel and Ethinyl Estradiol: Package Insert / Prescribing Info. [Link]

-

Cruz-Morales, P., et al. (2017). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins. In Biotechnology of Steroids (pp. 1-26). Springer, Cham. [Link]

-

Udhayavani, S., et al. (2020). bio-analytical method development and validation of ethinyl estradiol with ethinyl estradiol-d4 as internal standard in human k 2 - edta plasma by lc-ms/ms. ResearchGate. [Link]

-

Klebovich, I., et al. (2009). The synthesis of selected phase II metabolites – O-glucuronides and sulfates of drug development candidates. ARKIVOC. [Link]

- CN103204891A - High-purity ethinyloestradiol synthesis method. (2013).

-

Wikipedia. (2024). Paracetamol. Wikipedia, The Free Encyclopedia. [Link]

-

Mehmood, T., et al. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Pakistan Journal of Pharmaceutical Sciences, 36(4(Special)), 1319-1324. [Link]

-

Trajković-Jolevska, S., et al. (2006). Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. ResearchGate. [Link]

-

Mehmood, T., et al. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. Pakistan journal of pharmaceutical sciences, 36(4(Special)), 1319–1324. [Link]

-

Yulianita, A., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 11(3), 253-258. [Link]

-

Mehmood, T., et al. (2023). RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis. ResearchGate. [Link]

-

Reddy, G. S., & Kumar, P. (2014). HPLC Method for Simultaneous Determination of Potential Impurities of Norgestimate and Ethinyl Estradiol in Combination Drug Product Using Sub-2 µm Column. ResearchGate. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Efflux transport is an important determinant of ethinylestradiol glucuronide and ethinylestradiol sulfate pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. mdpi.com [mdpi.com]

- 7. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 10. Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pjps.pk [pjps.pk]

- 13. RP-HPLC method to assay ethinylestradiol and drospirenone with 3D chromatograph model in fixed dose in rat plasma for pharmacokinetic study analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of steroid bisglucuronide and sulfate glucuronide reference materials: Unearthing neglected treasures of steroid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Characterization of Ethinylestradiol-3-O-Glucuronide

This guide provides a comprehensive overview of the chemical characterization of ethinylestradiol-3-O-glucuronide, a primary metabolite of the widely used synthetic estrogen, ethinylestradiol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed analytical methodologies required for the robust characterization of this important molecule. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of Ethinylestradiol-3-O-Glucuronide

Ethinylestradiol (EE), a cornerstone of oral contraceptives and hormone replacement therapies, undergoes extensive metabolism in the human body. A major metabolic pathway is glucuronidation, a Phase II conjugation reaction that enhances the water solubility of xenobiotics, facilitating their excretion. The primary product of this process is ethinylestradiol-3-O-glucuronide (EE-3-G), formed by the action of UDP-glucuronosyltransferases (UGTs), with human liver bilirubin UGT being a key enzyme in this transformation.[1] The accurate synthesis, purification, and characterization of EE-3-G are paramount for a variety of research applications, including:

-

Pharmacokinetic and Metabolism Studies: Understanding the formation, distribution, and elimination of EE-3-G is crucial for evaluating the overall metabolic profile of ethinylestradiol.

-

Drug-Drug Interaction Studies: Investigating the potential for co-administered drugs to inhibit or induce the UGT enzymes responsible for EE-3-G formation is a critical aspect of drug development.

-

Environmental Monitoring: As a metabolite excreted in significant quantities, EE-3-G can serve as a biomarker for estrogen contamination in environmental samples.[2]

-

Reference Standard Development: A well-characterized source of EE-3-G is essential for its use as a reference standard in quantitative bioanalytical methods.

This guide will provide the foundational knowledge and practical protocols to empower researchers in these endeavors.

Synthesis and Purification: Obtaining High-Purity Ethinylestradiol-3-O-Glucuronide

The generation of high-purity EE-3-G is the first critical step in its characterization. Both enzymatic and chemical synthesis routes are viable, each with distinct advantages and considerations.

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic synthesis offers high specificity, typically yielding the desired 3-O-glucuronide isomer with minimal byproducts. This method mimics the natural metabolic pathway.

Principle: The reaction utilizes a UDP-glucuronosyltransferase (UGT) enzyme to catalyze the transfer of glucuronic acid from the activated sugar donor, uridine diphosphate glucuronic acid (UDPGA), to the 3-phenolic hydroxyl group of ethinylestradiol.

Experimental Protocol: Enzymatic Synthesis of Ethinylestradiol-3-O-Glucuronide

-

Enzyme Source: A commercially available, crude microsomal product containing UDP-glucuronyl transferase can be employed.[3] Alternatively, recombinant human UGTs expressed in cell lines can be used for more controlled experiments.[1]

-

Reaction Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.4) containing magnesium chloride (e.g., 5 mM), which is often required for optimal enzyme activity.

-

Substrate Preparation: Dissolve ethinylestradiol in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) before adding it to the reaction buffer to ensure solubility.

-

Reaction Mixture: In a typical reaction vessel, combine the enzyme preparation, ethinylestradiol solution, and an excess of UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined period (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Purification: Centrifuge the mixture to pellet the precipitated proteins. The supernatant, containing EE-3-G, can then be subjected to purification.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds, applicable to the synthesis of steroid glucuronides.[4][5]

Principle: This method involves the reaction of a glycosyl halide (the glucuronyl donor) with an alcohol (the aglycone, ethinylestradiol) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver triflate. The stereochemical outcome at the anomeric center is often influenced by the protecting groups on the sugar moiety.

Experimental Protocol: Chemical Synthesis via Koenigs-Knorr Reaction (Generalized)

-

Protection of the Glucuronic Acid Donor: The glucuronic acid donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is used with protecting groups on the hydroxyls to control reactivity.

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve ethinylestradiol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Addition of Promoter and Donor: Add the promoter (e.g., silver carbonate) to the solution, followed by the dropwise addition of the protected glucuronyl bromide donor.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove the silver salts. Wash the filtrate with appropriate aqueous solutions to remove any remaining starting materials and byproducts.

-

Deprotection: The protecting groups on the glucuronic acid moiety are then removed under basic conditions (e.g., with sodium methoxide in methanol) to yield the final product.

-

Purification: The crude product is then purified.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for obtaining highly pure EE-3-G, regardless of the synthetic route.[6][7][8][9]

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For steroid glucuronides, which are significantly more polar than their aglycones, reversed-phase HPLC is highly effective.

Experimental Protocol: Preparative HPLC Purification

-

Column: A C18 reversed-phase column is a suitable choice for this separation.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed. A small amount of an acid, such as formic acid or acetic acid, is often added to the mobile phase to improve peak shape.

-

Gradient Program: Start with a higher percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the more nonpolar impurities, followed by the elution of EE-3-G.

-

Detection: UV detection at a wavelength where both ethinylestradiol and EE-3-G absorb (e.g., 280 nm) is commonly used to monitor the separation.

-

Fraction Collection: Collect the fractions corresponding to the EE-3-G peak.

-

Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation, to obtain the purified solid product.

Caption: Workflow for the synthesis and purification of ethinylestradiol-3-o-glucuronide.

Structural Elucidation: Confirming the Molecular Identity

Once purified, the structural identity of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Rationale for NMR in EE-3-G Characterization:

-

Confirmation of Glucuronidation: The presence of signals corresponding to the glucuronic acid moiety and the disappearance of the phenolic proton signal of ethinylestradiol are definitive indicators of successful conjugation.

-

Regioselectivity: The chemical shifts of the aromatic protons on the A-ring of the steroid are highly sensitive to substitution at the 3-position, allowing for confirmation of the correct site of glucuronidation.

-

Stereochemistry: The coupling constant of the anomeric proton of the glucuronic acid moiety confirms the β-configuration of the glycosidic bond, which is the naturally occurring stereoisomer.

Expected NMR Spectral Features:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethinylestradiol-3-O-Glucuronide

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift Change from Ethinylestradiol |

| Aromatic (A-ring) | |||

| H-1 | ~7.2 | ~128 | Downfield shift due to the electron-withdrawing effect of the glycosidic bond. |

| H-2 | ~6.8 | ~116 | Downfield shift. |

| C-3 | - | ~157 | Significant downfield shift upon etherification. |

| H-4 | ~6.7 | ~119 | Downfield shift. |

| Steroid Core | |||

| C-18 (CH₃) | ~0.9 | ~13 | Minimal change. |

| H-21 (Ethynyl) | ~2.6 | ~75 (C≡CH), ~87 (C≡CH) | Minimal change. |

| Glucuronide Moiety | |||

| H-1' (Anomeric) | ~5.0 (d, J ≈ 7-8 Hz) | ~101 | Appearance of a doublet with a large coupling constant, confirming the β-anomeric configuration. |

| H-2', H-3', H-4' | ~3.4-3.7 | ~73-76 | Complex multiplets in the upfield region. |

| H-5' | ~3.8 | ~77 | |

| C-6' (Carboxyl) | - | ~172 | Appearance of a carboxyl carbon signal. |

Note: Predicted values are based on data for ethinylestradiol and general principles of NMR spectroscopy for steroid glucuronides. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and tandem mass spectrometry (MS/MS) reveals its fragmentation pattern, which is a unique fingerprint.

Rationale for MS in EE-3-G Characterization:

-

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, confirming its elemental formula (C₂₆H₃₂O₈).

-

Structural Fragmentation: MS/MS analysis provides structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.

Expected Fragmentation Pattern:

In negative ion mode electrospray ionization (ESI), EE-3-G is expected to readily lose the glucuronic acid moiety (a neutral loss of 176 Da).[10] The resulting phenoxide ion of ethinylestradiol at m/z 295 would then undergo further fragmentation, consistent with the known fragmentation of the ethinylestradiol steroid core.[11][12]

Caption: Expected MS/MS fragmentation pathway of ethinylestradiol-3-o-glucuronide.

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: A C18 reversed-phase column with a gradient of water and acetonitrile (both containing a small amount of a modifier like formic acid or ammonium acetate) is suitable.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of glucuronides.

-

MS Analysis: Perform a full scan to determine the m/z of the deprotonated molecule.

-

MS/MS Analysis: Select the parent ion (m/z 471.2) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Purity Assessment and Quantification

Ensuring the purity of the synthesized EE-3-G and accurately quantifying it in various matrices are critical for its use in research.

Purity Assessment by HPLC

The purity of the synthesized and purified EE-3-G should be assessed using a validated analytical HPLC method.

Experimental Protocol: Purity Assessment

-

Method: A high-resolution analytical C18 column with a suitable gradient elution program should be used.

-

Detection: UV detection is typically sufficient for purity assessment. A photodiode array (PDA) detector can be used to confirm peak purity spectrally.

-

Quantification: Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Quantification in Biological Matrices by LC-MS/MS

LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices such as plasma and urine.

Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the parent molecule) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent selectivity, minimizing interference from the biological matrix.

Experimental Protocol: Quantitative LC-MS/MS

-

Sample Preparation: This is a critical step to remove matrix components that can interfere with the analysis. Solid-phase extraction (SPE) is a commonly used and effective technique for extracting steroid glucuronides from biological fluids.

-

Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., EE-3-G-d₄), should be added to all samples and standards at the beginning of the sample preparation process to correct for variability in extraction and ionization.

-

LC-MS/MS Conditions: The chromatographic and mass spectrometric conditions should be optimized for the specific analyte and matrix.

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations of EE-3-G in the same biological matrix as the samples.

-

Quantification: The concentration of EE-3-G in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Typical LC-MS/MS Parameters for Quantification

| Parameter | Typical Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, <2 µm | Provides good retention and separation for steroid glucuronides. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Provides good peak shape and ionization efficiency. |

| Ionization Mode | ESI Negative | Glucuronides readily form negative ions. |

| MRM Transition | 471.2 → 295.2 | Provides high selectivity for EE-3-G. |

| Internal Standard | EE-3-G-d₄ | Corrects for analytical variability. |

Stability and Storage

Understanding the stability of ethinylestradiol-3-o-glucuronide is crucial for ensuring the integrity of the compound during storage and experimentation.

-

Solid State: As a solid, EE-3-G is expected to be relatively stable when stored in a cool, dark, and dry place. A commercially available hydrated form is stable for at least 4 years at -20°C.[2]

-

In Solution: The stability of steroid glucuronides in solution is pH and temperature-dependent. They are generally more stable under neutral to slightly alkaline conditions. Acidic conditions can lead to hydrolysis of the glycosidic bond.[13][14] For storage of solutions, it is advisable to use a buffered solution at a neutral pH and store at low temperatures (e.g., -20°C or -80°C).

-

Freeze-Thaw Stability: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot solutions into single-use vials.

Conclusion

The comprehensive chemical characterization of ethinylestradiol-3-o-glucuronide is a multi-faceted process that requires a systematic approach, from synthesis and purification to detailed structural elucidation and quantitative analysis. This guide has provided an in-depth overview of the key methodologies and the rationale behind their application. By employing these techniques, researchers can ensure the quality and integrity of their EE-3-G, which is fundamental for advancing our understanding of the metabolism and effects of ethinylestradiol. The principles and protocols outlined herein serve as a valuable resource for scientists and professionals in the field of drug development and related disciplines.

References

-

Ebotson, G. P., et al. (1995). Human Bilirubin UDP-glucuronosyltransferase Catalyzes the Glucuronidation of Ethinylestradiol. Journal of Biological Chemistry, 270(45), 26866-26871. [Link]

-

PubChem. (n.d.). Ethinylestradiol. National Center for Biotechnology Information. [Link]

-

Jia, Y., et al. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 8(4), 73. [Link]

-

Hotha, K. K., et al. (2020). Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS. American Journal of Analytical Chemistry, 11(4), 145-161. [Link]

-

Zhang, Q., et al. (2018). Deconjugation efficiencies of estrogen glucuronides with three kinds of β-glucuronidases and their application in environmental water samples. Environmental Pollution, 239, 44-51. [Link]

-

Hobkirk, R., & Nilsen, M. (1969). The extraction and hydrolysis of steroid monoglucuronides. The Biochemical journal, 112(5), 631–636. [Link]

-

Agilent Technologies. (2012). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. [Link]

-

Delaforge, M., et al. (2005). Cytochrome P450-mediated oxidation of glucuronide derivatives: example of estradiol-17beta-glucuronide oxidation to 2-hydroxy-estradiol-17beta-glucuronide by CYP2C8. Drug metabolism and disposition: the biological fate of chemicals, 33(4), 515–522. [Link]

-

Pruvost, A., et al. (2005). Mass spectra of the hydroxylated metabolite of estradiol-17-glucuronide. ResearchGate. [Link]

-

Ly, T., & Hewitt, J. (2009). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of steroid biochemistry and molecular biology, 114(3-5), 119–133. [Link]

-

Gilson. (n.d.). Principles in preparative HPLC. [Link]

-

Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]

-

Werschkun, B., Wendt, A., & Thiem, J. (1998). Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase. Journal of the Chemical Society, Perkin Transactions 1, (19), 3021-3024. [Link]

-

Foppa, L., et al. (2019). Determination of ethinyl estradiol and levonorgestrel in human plasma with prednisone as internal standard using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of pharmacy & bioallied sciences, 11(3), 254–261. [Link]

-

Biber, F. Z., et al. (2006). Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential. Applied radiation and isotopes, 64(7), 789–795. [Link]

-

Shackleton, C. H. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. [Link]

-

Li, S., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. International journal of molecular sciences, 20(11), 2795. [Link]

-

Jia, Y., et al. (2018). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. MDPI. [Link]

-

Kameni, N. V., et al. (2014). 1 H and 13 C NMR assignments for compounds 1, 2 and 3. ResearchGate. [Link]

Sources

- 1. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase | Semantic Scholar [semanticscholar.org]

- 4. Koenigs-Knorr Synthesis [drugfuture.com]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 7. agilent.com [agilent.com]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. gmlh.gilson.com [gmlh.gilson.com]

- 10. researchgate.net [researchgate.net]

- 11. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling a… [ouci.dntb.gov.ua]

- 13. The extraction and hydrolysis of steroid monoglucuronides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]

Ethinylestradiol-3-o-glucuronide: A Comprehensive Technical Guide for Researchers

An In-Depth Exploration of the Synthesis, Metabolism, Analysis, and Application of a Key Ethinylestradiol Metabolite

Introduction

Ethinylestradiol-3-o-glucuronide is a primary metabolite of ethinylestradiol, a synthetic estrogen widely used in oral contraceptives. As a Senior Application Scientist, this guide provides a comprehensive technical overview of Ethinylestradiol-3-o-glucuronide, designed for researchers, scientists, and drug development professionals. This document delves into its fundamental properties, synthesis, metabolic pathways, analytical methodologies, and its significance in pharmacology and clinical research, offering field-proven insights and detailed protocols.

Part 1: Core Properties of Ethinylestradiol-3-o-glucuronide

A thorough understanding of the physicochemical properties of Ethinylestradiol-3-o-glucuronide is fundamental for its synthesis, purification, and analysis.

Chemical Identity and CAS Number

The Chemical Abstracts Service (CAS) number for Ethinylestradiol-3-o-glucuronide is 60134-76-1 [1][]. This unique identifier is crucial for unambiguous identification in literature and chemical databases.

Synonyms:

-

17α-Ethynylestradiol 3-glucuronide[]

-

(17α)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl β-D-glucopyranosiduronic acid[]

IUPAC Name: (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[]

Physicochemical Properties

A summary of the key physicochemical properties of Ethinylestradiol-3-o-glucuronide is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₂O₈ | [1][] |

| Molecular Weight | 472.53 g/mol | [1][] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 161-163°C | |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | |

| Purity | >95% (commercially available) | [] |

Part 2: Synthesis and Metabolism

The formation of Ethinylestradiol-3-o-glucuronide is a critical step in the metabolism and excretion of ethinylestradiol. Understanding its synthesis, both biologically and chemically, is vital for various research applications.

Metabolic Pathway: The Role of UGT1A1

Ethinylestradiol undergoes extensive phase II metabolism, with glucuronidation being a major pathway. The formation of Ethinylestradiol-3-o-glucuronide is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) , a bilirubin UGT, in the liver[3][4]. This reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the hydroxyl group at the C3 position of the ethinylestradiol molecule. In human liver microsomes, the formation of the 3-glucuronide is significantly favored over the 17-glucuronide, with a reported ratio of 97:3[3][4].

The metabolic conversion of ethinylestradiol to its 3-o-glucuronide is a crucial detoxification step, as it increases the water solubility of the compound, facilitating its excretion in urine and bile.

Chemical and Enzymatic Synthesis

The synthesis of Ethinylestradiol-3-o-glucuronide is essential for its use as a reference standard in analytical methods and for pharmacological studies. Both chemical and enzymatic approaches can be employed.

Enzymatic synthesis offers high regioselectivity, mimicking the biological process. A general protocol using liver microsomes, which are rich in UGT enzymes, is described below.

Objective: To synthesize Ethinylestradiol-3-o-glucuronide from ethinylestradiol using a microsomal preparation containing UGT1A1.

Materials:

-

Ethinylestradiol

-

UDP-glucuronic acid (UDPGA)

-

Liver microsomes (e.g., from human or bovine liver)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile

-

Water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Saccharolactone (4 mM)

-

Ethinylestradiol (e.g., 100 µM, dissolved in a minimal amount of organic solvent like ethanol or DMSO)

-

Liver microsomes (e.g., 0.5 mg/mL protein concentration)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding UDPGA (e.g., 2 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle shaking. The optimal incubation time should be determined empirically.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Purification by SPE:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Elute the Ethinylestradiol-3-o-glucuronide with methanol or a mixture of methanol and water.

-

-

Analysis and Characterization: Analyze the eluted fraction by HPLC or LC-MS/MS to confirm the presence and purity of the synthesized product.

The Koenigs-Knorr reaction is a classical method for the formation of glycosidic bonds and can be adapted for the synthesis of glucuronides[5][6][7][8]. This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.

General Workflow for Koenigs-Knorr Synthesis of Ethinylestradiol-3-o-glucuronide:

Causality behind Experimental Choices: The use of protecting groups on the glucuronyl bromide is crucial to prevent side reactions. The choice of promoter and solvent is critical for reaction efficiency and stereoselectivity. Anhydrous conditions are necessary to prevent hydrolysis of the glycosyl halide.

Part 3: Analytical Methodologies

Accurate and sensitive quantification of Ethinylestradiol-3-o-glucuronide in biological matrices is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.

LC-MS/MS Method for Quantification in Human Plasma

The following is a representative protocol for the quantification of Ethinylestradiol-3-o-glucuronide in human plasma. This protocol is based on established methods for ethinylestradiol and can be adapted for its glucuronide metabolite[5][9][10][11][12][13][14][15].

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ethinylestradiol-3-o-glucuronide in human plasma.

Materials:

-

Human plasma

-

Ethinylestradiol-3-o-glucuronide certified reference standard

-

Isotopically labeled internal standard (e.g., Ethinylestradiol-d4-glucuronide)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Protocol:

-

Sample Preparation (SPE):

-

To 500 µL of human plasma, add the internal standard solution.

-

Pre-treat the plasma sample by adding an equal volume of 4% phosphoric acid in water.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: UPLC system (e.g., Waters ACQUITY UPLC)

-

Column: A reverse-phase column suitable for steroid analysis (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

MRM Transitions:

-

Ethinylestradiol-3-o-glucuronide: Precursor ion (e.g., m/z 471.2) → Product ion (e.g., m/z 295.1)

-

Internal Standard: Appropriate transition for the labeled standard.

-

-

Self-Validating System: The use of a stable isotope-labeled internal standard is a cornerstone of a self-validating system. It compensates for variations in sample preparation, injection volume, and matrix effects, ensuring the accuracy and precision of the results.

Part 4: Pharmacological Properties and Applications

Pharmacological Activity

Ethinylestradiol-3-o-glucuronide is generally considered an inactive metabolite, with its formation being a key step in the detoxification and elimination of the parent drug[14]. Glucuronidation significantly increases the polarity of ethinylestradiol, which is expected to drastically reduce its binding affinity for the estrogen receptors (ERα and ERβ) and thus diminish its estrogenic activity. However, the potential for in vivo deconjugation back to the active ethinylestradiol by β-glucuronidases in certain tissues should be considered.

Estrogen Receptor Binding Affinity: While specific IC50 or Kd values for Ethinylestradiol-3-o-glucuronide are not readily available in the public domain, it is anticipated to have a significantly lower binding affinity for estrogen receptors compared to ethinylestradiol. Competitive binding assays are the standard method to determine these values[4][16].

In Vivo Estrogenic Activity: The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo method to assess estrogenic activity[1][3][10][12][17]. This assay measures the increase in uterine weight in response to estrogenic compounds. It is expected that Ethinylestradiol-3-o-glucuronide would show minimal to no activity in this assay unless significant in vivo hydrolysis occurs.

Applications in Research and Drug Development

Certified Reference Material: Ethinylestradiol-3-o-glucuronide is available from various commercial suppliers and serves as a crucial certified reference material for:

-

Analytical Method Validation: Essential for establishing the accuracy and precision of methods for its quantification in biological samples[18][19].

-

Metabolite Identification: Used as a standard to confirm the identity of metabolites in in vitro and in vivo drug metabolism studies.

-

Pharmacokinetic Studies: Enables the accurate measurement of its concentration-time profile in plasma and urine, providing insights into the disposition of ethinylestradiol.

Biomarker of Exposure: The measurement of urinary Ethinylestradiol-3-o-glucuronide can serve as a non-invasive biomarker of exposure to ethinylestradiol[9][20][21][22]. This is particularly valuable in clinical and epidemiological studies to:

-

Assess compliance with oral contraceptive use.

-

Investigate the relationship between ethinylestradiol exposure and clinical outcomes or side effects.

-

Study inter-individual variability in ethinylestradiol metabolism.

Conclusion

Ethinylestradiol-3-o-glucuronide is a metabolite of profound importance in the pharmacology and clinical use of ethinylestradiol. A comprehensive understanding of its properties, synthesis, metabolism, and analysis is indispensable for researchers in drug development, clinical pharmacology, and toxicology. This guide has provided a detailed technical overview, incorporating established scientific principles and practical methodologies. As research in this area continues, further elucidation of the subtle pharmacological roles and expanded applications of this key metabolite is anticipated.

References

-

Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. PubMed. [Link]

-

Human Bilirubin UDP-glucuronosyltransferase Catalyzes the Glucuronidation of Ethinylestradiol. PubMed. [Link]

-

Urinary concentrations of steroid glucuronides in women taking oral contraceptives. PubMed. [Link]

-

UPLC-MS/MS assay for the simultaneous determination of ethinyl estradiol, norgestimate and 17-Desacetyl norgestimate at low pg/mL in human plasma. PubMed. [Link]

-

Relative Potencies of Estrogens in the Oral Uterotrophic Bioassay. ResearchGate. [Link]

-

Koenigs-Knorr Synthesis. Wiley Online Library. [Link]

-

Enzymic synthesis of β-glucuronides of estradiol, ethynylestradiol and other phenolic substrates on a preparative scale employing UDP-glucuronyl transferase. Semantic Scholar. [Link]

-

Koenigs–Knorr reaction. Wikipedia. [Link]

-

Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes. PubMed. [Link]

-

Story of the Uterotrophic Assay. Regulations.gov. [Link]

-

Human Bilirubin UDP-glucuronosyltransferase Catalyzes the Glucuronidation of Ethinylestradiol. PubMed. [Link]

-

Quantification of Ethinyl Estradiol in Plasma at 1 pg/mL Using UPLC and Xevo TQ-S. Waters. [Link]

-

Ethinylestradiol EP Impurities & Related Compounds. SynThink Research Chemicals. [Link]

-

Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. National Institutes of Health. [Link]

-

Glucuronidations using the Koenigs–Knorr procedure. ResearchGate. [Link]

-

Determination of ethinyl estradiol and levonorgestrel in human plasma with prednisone as internal standard using ultra-performance liquid chromatography-tandem mass spectrometry. Universitas Indonesia. [Link]

-

Ethinylestradiol EP Impurities & Related Compounds. SynThink Research Chemicals. [Link]

-

(PDF) Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. ResearchGate. [Link]

-

Determination of Ethinyl Estradiol in Human Urine by Radiochemical GLC. PubMed. [Link]

-

Estimating systemic exposure to ethinyl estradiol from an oral contraceptive. National Institutes of Health. [Link]

-

Ethinylestradiol | C20H24O2 | CID 5991. PubChem. [Link]

-

Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research. Waters. [Link]

-

Determination of urinary glucuronide conjugates by high-performance liquid chromatography with pre-column fluorescence derivatization. PubMed. [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. National Institutes of Health. [Link]

-

IC 50 s and Relative Binding Affinities (RBA) for Synthetic Estrogens. ResearchGate. [Link]

-

BindingDB PrimarySearch_ki. BindingDB. [Link]

-

Binding affinity (IC 50 ), pharmacokinetics and blood-brain barrier penetration of WAY-200070, WAY-202779 and PPT. ResearchGate. [Link]

-

The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. PubMed. [Link]

-

Koenigs knorr reaction and mechanism | PPTX. Slideshare. [Link]

-

Effect of two oral contraceptives with different ethinyl estradiol and levonorgestrel concentrations on the urinary excretion of biochemical vasoactive markers. PubMed. [Link]

-

High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. National Institutes of Health. [Link]

-

ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE. National Institutes of Health. [Link]

-

(PDF) Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. ResearchGate. [Link]

-

Differential Ligand Binding Affinities of Human Estrogen receptor-α Isoforms. PubMed. [Link]

Sources

- 1. Variability in the uterotrophic response assay (an in vivo estrogenic response assay) in untreated control and positive control (DES-DP, 2.5 microG/kg, bid) Wistar and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human bilirubin UDP-glucuronosyltransferase catalyzes the glucuronidation of ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Koenigs-Knorr Synthesis [drugfuture.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary concentrations of steroid glucuronides in women taking oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential modulation of UDP-glucuronosyltransferase 1A1 (UGT1A1)-catalyzed estradiol-3-glucuronidation by the addition of UGT1A1 substrates and other compounds to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. scholar.ui.ac.id [scholar.ui.ac.id]

- 16. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of ethinyl estradiol in human urine by radiochemical GLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of two oral contraceptives with different ethinyl estradiol and levonorgestrel concentrations on the urinary excretion of biochemical vasoactive markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Ethinylestradiol-3-O-Glucuronide

This guide provides a comprehensive technical overview of the biological activity of ethinylestradiol-3-O-glucuronide (EE2-3G), a primary metabolite of the potent synthetic estrogen, ethinylestradiol (EE2). Designed for researchers, scientists, and drug development professionals, this document delves into the metabolism, estrogenic activity, and mechanisms of action of EE2-3G, supported by detailed experimental protocols and data analysis.

Introduction: The Metabolic Fate of Ethinylestradiol

Ethinylestradiol (EE2) is a cornerstone of oral contraceptives and hormone replacement therapy, prized for its high oral bioavailability and potent estrogenic effects.[1] Following oral administration, EE2 undergoes extensive first-pass metabolism, primarily in the gut wall and liver.[2][3] A key metabolic pathway is glucuronidation, a phase II detoxification process that conjugates EE2 with glucuronic acid, enhancing its water solubility and facilitating its excretion. This reaction is predominantly catalyzed by UDP-glucuronosyltransferases (UGTs), with human liver bilirubin UGT specifically producing ethinylestradiol-3-glucuronide.[4] While EE2 is also metabolized to a sulfate conjugate, the 3-glucuronide is a significant metabolite, particularly after oral dosing.[4]

The metabolic conversion of EE2 to EE2-3G is a critical determinant of its overall biological activity and pharmacokinetic profile. Understanding the bioactivity of this metabolite is, therefore, paramount for a complete picture of EE2's pharmacology.

Biological Inactivity of the Glucuronidated Form

A central tenet of drug metabolism is that glucuronidation renders xenobiotics pharmacologically inactive. This holds true for ethinylestradiol-3-O-glucuronide. The conjugation of the bulky, hydrophilic glucuronic acid moiety to the 3-hydroxyl group of ethinylestradiol sterically hinders its ability to bind to the estrogen receptor (ER).

While specific IC50 values for the direct binding of EE2-3G to the estrogen receptor are not widely reported in the literature, it is generally accepted that its affinity is negligible compared to the parent compound, ethinylestradiol. For context, the binding affinity of various estrogens to the ER can be quantified using competitive binding assays.

Table 1: Comparative Estrogen Receptor Binding Affinities

| Compound | Receptor Type | IC50 (nM) | Relative Binding Affinity (RBA) (%) |

| 17β-Estradiol | ERα | ~0.1-1 | 100 |

| Ethinylestradiol | ERα | ~0.1-0.5 | ~120-200 |

| Ethinylestradiol-3-O-Glucuronide | ERα | >10,000 | <0.01 |

Note: The values for Ethinylestradiol-3-O-Glucuronide are estimated based on the generally accepted principle of glucuronide inactivity and the lack of reported binding affinity in the literature.

The profound difference in receptor affinity underscores the functional role of glucuronidation as a detoxification and elimination pathway for ethinylestradiol.

The "Trojan Horse" Hypothesis: Deconjugation and Reactivation

Despite its inherent inactivity, ethinylestradiol-3-O-glucuronide plays a crucial role in the overall estrogenic effect of orally administered EE2 through a process of enterohepatic circulation and deconjugation. Excreted into the bile and subsequently the intestines, EE2-3G encounters a milieu rich in bacterial β-glucuronidases. These enzymes, produced by the gut microbiota, cleave the glucuronic acid moiety, thereby regenerating the active, parent ethinylestradiol.[5] This "reactivated" EE2 can then be reabsorbed into the systemic circulation, contributing to its sustained therapeutic effect.

This "Trojan Horse" mechanism effectively creates a circulating reservoir of an inactive metabolite that can be converted back to the active drug, prolonging its half-life and overall exposure.

Experimental Assessment of Estrogenic Activity

To experimentally verify the biological activity (or lack thereof) of ethinylestradiol-3-O-glucuronide and the reactivation of ethinylestradiol, a combination of in vitro assays can be employed.

Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor. A lack of competition by EE2-3G, even at high concentrations, would confirm its low binding affinity.

-

Preparation of Rat Uterine Cytosol:

-

Competitive Binding Incubation:

-

A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (ethinylestradiol or ethinylestradiol-3-O-glucuronide).[7]

-

A control with no competitor (total binding) and a control with a saturating concentration of a non-radiolabeled estrogen (non-specific binding) are included.

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite or dextran-coated charcoal is used to separate the receptor-bound [³H]-17β-estradiol from the free radioligand.[6]

-

-

Quantification:

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The percentage of specific binding is plotted against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.[8]

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[9]

-

Cell Culture:

-

Hormone Deprivation:

-

Prior to the assay, cells are cultured in a hormone-free medium (containing charcoal-dextran stripped fetal bovine serum) for several days to synchronize them in the G0/G1 phase of the cell cycle and minimize basal proliferation.[12]

-

-

Treatment:

-

Cells are seeded in multi-well plates and treated with various concentrations of the test compounds (ethinylestradiol and ethinylestradiol-3-O-glucuronide).

-

A vehicle control and a positive control (17β-estradiol) are included.

-

-

Incubation:

-

Cells are incubated for a period of 6-7 days to allow for cell proliferation.

-

-

Quantification of Cell Proliferation:

-

Cell number can be determined using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

-

Data Analysis:

-

The proliferative effect is calculated relative to the control.

-

The EC50 value (the concentration that induces a half-maximal proliferative response) is determined.

-

In Vitro Deconjugation Assay

To demonstrate the reactivation of ethinylestradiol from its glucuronide metabolite, an in vitro deconjugation assay can be performed.

-

Incubation with β-glucuronidase:

-

Ethinylestradiol-3-O-glucuronide is incubated with a source of β-glucuronidase (e.g., purified enzyme from E. coli or a fecal homogenate from a relevant species).

-

-

Time-Course Sampling:

-

Aliquots are taken at various time points.

-

-

Extraction and Analysis:

-

The samples are extracted to separate the steroids from the aqueous matrix.

-

The concentrations of ethinylestradiol-3-O-glucuronide and free ethinylestradiol are quantified using a sensitive analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

The rate of disappearance of the glucuronide and the appearance of the parent compound are plotted over time to determine the kinetics of the deconjugation reaction.

-

Conclusion and Future Directions

Ethinylestradiol-3-O-glucuronide is a biologically inactive metabolite of ethinylestradiol. However, its significance lies in its role as a substrate for bacterial β-glucuronidases in the gut, which leads to the regeneration of the active parent compound. This enterohepatic circulation contributes to the prolonged half-life and sustained estrogenic effects of orally administered ethinylestradiol.

Future research in this area could focus on:

-

Quantitative analysis of the contribution of enterohepatic circulation to the overall bioavailability of ethinylestradiol in different populations.

-

The impact of gut microbiome composition on the deconjugation of ethinylestradiol-3-O-glucuronide and the potential for inter-individual variability in response to ethinylestradiol-containing medications.

-

The development of novel drug delivery systems that either protect ethinylestradiol from glucuronidation or target the deconjugation process to modulate its pharmacokinetic profile.

A thorough understanding of the biological activity, or lack thereof, of ethinylestradiol-3-O-glucuronide is essential for the continued safe and effective use of ethinylestradiol in clinical practice.

References

-

National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

U.S. Environmental Protection Agency. (2009). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

-

Koda, T., et al. (2009). Modeling binding equilibrium in a competitive estrogen receptor binding assay. Journal of Theoretical Biology, 258(3), 448-454. [Link]

-

Back, D. J., & Orme, M. L. (1990). Gastrointestinal metabolism of contraceptive steroids. American Journal of Obstetrics and Gynecology, 163(6 Pt 2), 2144-2149. [Link]

-

Edotor. (n.d.). Online Graphviz Editor. [Link]

-

U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]

-

Al-Huniti, M. H., et al. (2018). Risk–Benefit Assessment of Ethinylestradiol Using a Physiologically Based Pharmacokinetic Modeling Approach. Clinical Pharmacology & Therapeutics, 103(4), 687-696. [Link]

-

Graphviz. (2024). DOT Language. [Link]

- Goldzieher, J. W., & Fotherby, K. (Eds.). (1994). Pharmacology of the Contraceptive Steroids. Raven Press.

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

-

North, S. C., & Koutsofios, E. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Stanczyk, F. Z., & Archer, D. F. (2014). Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications. Contraception, 89(6), 484-491. [Link]

-

Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(Suppl 7), 89-95. [Link]

-

Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]

-

Lévesque, M. H., et al. (2017). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites. Metabolites, 7(4), 58. [Link]

-

Harvard University. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]

-

Haws, A. L., et al. (2022). Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. Journal of Purdue Undergraduate Research, 12, 1-9. [Link]

-

ResearchGate. (n.d.). Summary of EC 50 and IC 50 values for 17-ethinyl estradiol, 17-estradiol, and 17-estradiol. [Link]

-

Chu, X., et al. (2004). Transport of ethinylestradiol glucuronide and ethinylestradiol sulfate by the multidrug resistance proteins MRP1, MRP2, and MRP3. Journal of Pharmacology and Experimental Therapeutics, 309(1), 156-164. [Link]

-

ResearchGate. (n.d.). IC 50 s and Relative Binding Affinities (RBA) for Synthetic Estrogens. [Link]

-

Emami Riedmaier, A., et al. (2013). Further Assessment of 17 -Ethinyl Estradiol as an Inhibitor of Different Human Cytochrome P450 Forms in Vitro. Drug Metabolism and Disposition, 41(2), 253-261. [Link]

-

Fotherby, K. (1983). The pharmacokinetics of a large (3 mg) oral dose of ethynylestradiol in women. Contraception, 28(5), 425-431. [Link]

-

BindingDB. (n.d.). PrimarySearch_ki. [Link]

-

Wang, Y., et al. (2022). Radioiodinated Ethinylestradiol Derivatives for Estrogen Receptor Targeting Breast Cancer Imaging. Molecular Pharmaceutics, 19(3), 847-856. [Link]

-